molecular formula C18H9Cl2F3N2O2 B2984907 6-(4-Chlorobenzoyl)-2-(4-chlorophenyl)-5-(trifluoromethyl)pyridazin-3-one CAS No. 478043-60-6

6-(4-Chlorobenzoyl)-2-(4-chlorophenyl)-5-(trifluoromethyl)pyridazin-3-one

Cat. No. B2984907
CAS RN: 478043-60-6
M. Wt: 413.18
InChI Key: VYZUSFTVCMAOET-UHFFFAOYSA-N
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Description

6-(4-Chlorobenzoyl)-2-(4-chlorophenyl)-5-(trifluoromethyl)pyridazin-3-one, commonly referred to as 4-chlorobenzoyl-2-chlorophenyl-5-trifluoromethylpyridazin-3-one, is a synthetic chemical compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 464.93 g/mol and a melting point of 115-117°C. This compound is of interest due to its unique properties and potential applications in organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, including pyridazine analogs, exhibit significant pharmaceutical importance due to their broad range of biological activities. For instance, the synthesis and structural analysis of related pyridazine derivatives have been explored for potential applications in drug discovery and development. These compounds are elucidated using various spectroscopic techniques, and their molecular structures are confirmed through techniques like XRD. Theoretical calculations, such as Density Functional Theory (DFT), further provide insights into their electronic properties and potential reactivity (Sallam et al., 2021).

Applications in Drug Discovery

Pyridazinone scaffolds serve as versatile intermediates for synthesizing a wide array of polyfunctional systems with potential applications in drug discovery. These scaffolds can be modified through sequential nucleophilic substitution reactions to create various disubstituted and ring-fused pyridazinone systems. Such modifications enable the development of compounds with targeted biological activities, showcasing the adaptability of pyridazinone derivatives in medicinal chemistry (Pattison et al., 2009).

Herbicidal Applications

Pyridazinone derivatives have also been investigated for their potential as herbicides. Research into substituted pyridazinone compounds revealed their ability to inhibit the Hill reaction and photosynthesis in plants, attributing to their phytotoxicity. The detailed study of these compounds' modes of action provides insights into their utility in agricultural applications as effective herbicides (Hilton et al., 1969).

Corrosion Inhibition

Pyridazinone derivatives have been explored for their corrosion inhibition properties on metals in acidic solutions. These studies involve the synthesis of novel compounds and the evaluation of their performance as corrosion inhibitors. Through electrochemical tests, such as potentiodynamic polarization and electrochemical impedance spectroscopy, the effectiveness of pyridazinone derivatives in protecting metals like mild steel against corrosion in acidic environments has been demonstrated, highlighting their potential industrial applications (Kalai et al., 2020).

properties

IUPAC Name

6-(4-chlorobenzoyl)-2-(4-chlorophenyl)-5-(trifluoromethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl2F3N2O2/c19-11-3-1-10(2-4-11)17(27)16-14(18(21,22)23)9-15(26)25(24-16)13-7-5-12(20)6-8-13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZUSFTVCMAOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=NN(C(=O)C=C2C(F)(F)F)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Chlorobenzoyl)-2-(4-chlorophenyl)-5-(trifluoromethyl)pyridazin-3-one

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